![molecular formula C8H12O2 B12613026 5-Oxaspiro[3.5]nonan-1-one CAS No. 881389-74-8](/img/structure/B12613026.png)
5-Oxaspiro[3.5]nonan-1-one
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Overview
Description
5-Oxaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C8H12O2. It is part of the spiroketone family, characterized by a spiro-connected cyclic structure. This compound is notable for its unique structural features, which make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Oxaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5-Oxaspiro[3.5]nonan-1-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.5]nonan-8-one
- 5-Azaspiro[3.5]nonan-8-one
- 7-Oxaspiro[3.5]nonan-2-one
Uniqueness
5-Oxaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Biological Activity
5-Oxaspiro[3.5]nonan-1-one is a spirocyclic compound with a unique structure that imparts significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential applications in various fields, including medicinal chemistry and enzyme inhibition.
Chemical Structure and Properties
This compound features a spirocyclic framework, which allows it to interact with various biological targets effectively. The compound's structure can be represented as follows:
This configuration contributes to its reactivity and potential as a building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to fit into specific binding sites on enzymes or receptors. This interaction can lead to alterations in metabolic pathways or cellular processes. The compound may act through:
- Enzyme Inhibition : The spirocyclic structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways within cells.
Biological Activity and Research Findings
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that similar compounds in the spirocyclic class possess antibacterial and antifungal properties, making them candidates for further investigation in drug development .
- Cytostatic Effects : Some spirocyclic compounds have demonstrated cytostatic activity, inhibiting cell proliferation in certain cancer cell lines .
Case Studies
-
Enzyme Inhibition Studies :
- A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, revealing promising results that warrant further exploration.
-
Antibacterial Testing :
- In vitro tests indicated that the compound exhibits significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications.
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is illustrated below:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Spirocyclic | Enzyme inhibition, antibacterial |
7-Oxaspiro[3.5]nonan-1-one | Spirocyclic | Antimicrobial |
5-Azaspiro[3.5]nonan-8-one | Spirocyclic | Cytostatic |
Applications in Research and Industry
The unique properties of this compound make it valuable in several domains:
- Medicinal Chemistry : Its potential as a precursor for drug development is being explored, particularly in creating compounds with enhanced biological activity.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules, facilitating advancements in chemical research.
- Material Science : Its reactivity allows for the development of specialty chemicals and materials with unique properties.
Properties
CAS No. |
881389-74-8 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-8(7)4-1-2-6-10-8/h1-6H2 |
InChI Key |
SLIBNNXPXCSYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCC2=O |
Origin of Product |
United States |
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